molecular formula C12H14F3N3O4 B10908636 Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate

Cat. No.: B10908636
M. Wt: 321.25 g/mol
InChI Key: UFNCBAWXUORGLQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a trifluorobutanoate ester

Preparation Methods

The synthesis of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl and nitro groups are introduced through specific reactions, followed by the addition of the trifluorobutanoate ester. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The trifluorobutanoate ester can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a novel compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a trifluorobutanoate moiety with a nitro-substituted pyrazole, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}F3_{3}N3_{3}O4_{4}, with a molecular weight of approximately 321.25 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it an attractive candidate for further research into its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds containing pyrazole rings are known to exhibit various activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antimicrobial activity

The unique structure of this compound allows it to act as an inhibitor of enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Cytotoxicity and Antimicrobial Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds with similar pyrazole structures have shown significant inhibition against human breast cancer (MCF-7) and liver carcinoma (HEPG2) cell lines. In these studies, the IC50_{50} values indicated that certain derivatives exhibited higher cytotoxic activities compared to standard drugs like 5-fluorouracil .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μg/well)Comparison DrugIC50_{50} (μg/well)
This compoundHEPG20.8845-Fluorouracil5
Similar Pyrazole DerivativeMCF-70.8065-Fluorouracil5

Additionally, antimicrobial activity has been assessed using agar diffusion and broth microdilution methods against various bacterial strains. Results indicated that derivatives of this compound exhibited substantial antibacterial effects against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The incorporation of electron-withdrawing groups like trifluoromethyl significantly enhances its activity by improving binding affinity to biological targets.

Table 2: Comparison of Pyrazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundNitro group + trifluorobutanoate moietyHigh cytotoxicity
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl groupModerate antibacterial
Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazoleBromine substitutionAntimicrobial activity

Properties

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.25 g/mol

IUPAC Name

ethyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)-4,4,4-trifluorobutanoate

InChI

InChI=1S/C12H14F3N3O4/c1-2-22-11(19)6-9(12(13,14)15)17-8(7-3-4-7)5-10(16-17)18(20)21/h5,7,9H,2-4,6H2,1H3

InChI Key

UFNCBAWXUORGLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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